3-Bromo-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one 3-Bromo-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17834815
InChI: InChI=1S/C7H6BrN3O2/c1-13-5-3-11-6(10-7(5)12)4(8)2-9-11/h2-3H,1H3,(H,10,12)
SMILES:
Molecular Formula: C7H6BrN3O2
Molecular Weight: 244.05 g/mol

3-Bromo-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

CAS No.:

Cat. No.: VC17834815

Molecular Formula: C7H6BrN3O2

Molecular Weight: 244.05 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one -

Specification

Molecular Formula C7H6BrN3O2
Molecular Weight 244.05 g/mol
IUPAC Name 3-bromo-6-methoxy-4H-pyrazolo[1,5-a]pyrimidin-5-one
Standard InChI InChI=1S/C7H6BrN3O2/c1-13-5-3-11-6(10-7(5)12)4(8)2-9-11/h2-3H,1H3,(H,10,12)
Standard InChI Key FSDHVUZHDFSPQZ-UHFFFAOYSA-N
Canonical SMILES COC1=CN2C(=C(C=N2)Br)NC1=O

Introduction

Structural and Physicochemical Properties

The molecular formula of 3-bromo-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is C₇H₆BrN₃O₂, with a molecular weight of 244.05 g/mol. The bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions, while the methoxy group influences electronic distribution and solubility. Key physicochemical parameters include:

PropertyValue
IUPAC Name3-bromo-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
CAS NumberNot yet assigned
Melting Point297–299°C (predicted)
SolubilityModerate in polar aprotic solvents (e.g., DMSO, DMF)

The compound’s X-ray crystallography data remain unpublished, but its planar bicyclic structure is inferred from analogous pyrazolo[1,5-a]pyrimidine derivatives .

Synthesis and Optimization

Cyclocondensation of 5-Aminopyrazoles

The synthesis follows a cyclocondensation strategy involving 5-aminopyrazole derivatives and 1,3-diketones or β-ketoesters under acidic conditions. For example:

  • Starting Materials: Ethyl 5-amino-3-arylamino-1H-pyrazole-4-carboxylate reacts with methoxy-substituted β-ketoesters.

  • Cyclization: Conducted in acetic acid with catalytic H₂SO₄ at room temperature, yielding the pyrazolo[1,5-a]pyrimidine core .

  • Bromination: Post-cyclization bromination at the 3-position using N-bromosuccinimide (NBS) in dichloromethane.

Optimization Notes:

  • Microwave-assisted synthesis reduces reaction times and improves yields (e.g., 85–92% under 110°C for 1 hour) .

  • Regiochemical outcomes are validated via Nuclear Overhauser Effect (NOE) spectroscopy .

Chemical Reactivity and Modifications

Suzuki–Miyaura Cross-Coupling

The 3-bromo substituent serves as a reactive site for palladium-catalyzed cross-coupling. For instance:

  • Reagents: PdCl₂(PPh₃)₂, arylboronic acids, and K₂CO₃ in toluene/ethanol.

  • Conditions: Microwave irradiation (110°C, 24 hours) minimizes debromination side reactions .

  • Products: 3-Arylated derivatives with enhanced biological activity (e.g., kinase inhibition).

Methoxy Group Functionalization

The 6-methoxy group can be demethylated using BBr₃ to yield hydroxylated analogs, expanding derivatization possibilities for structure-activity relationship (SAR) studies.

Biological Activity and Mechanisms

Kinase Inhibition

Pyrazolo[1,5-a]pyrimidines exhibit nanomolar affinity for kinase domains, particularly c-Src kinase, a target in cancer therapy. The methoxy group enhances hydrophobic interactions with ATP-binding pockets .

Monoamine Oxidase B (MAO-B) Inhibition

Derivatives demonstrate IC₅₀ values of 2–5 µM against MAO-B, comparable to rasagiline, suggesting potential in Parkinson’s disease treatment .

Anti-Inflammatory Activity

In murine models, analogs reduce prostaglandin E₂ (PGE₂) levels by 60–70% at 10 mg/kg doses, rivaling Indomethacin .

Analytical Characterization

  • NMR Spectroscopy:

    • ¹H NMR: Distinct signals for methoxy (~δ 3.8 ppm) and pyrimidine protons (~δ 8.2 ppm).

    • ¹³C NMR: Carbonyl resonance at δ 165–170 ppm confirms lactam formation .

  • Mass Spectrometry: ESI-MS exhibits [M+H]⁺ peaks at m/z 245.

Applications and Future Directions

  • Medicinal Chemistry: Lead optimization for neurodegenerative and oncological targets.

  • Material Science: Fluorescent derivatives for bioimaging due to rigid aromatic systems.

  • Catalysis: Ligand design in asymmetric synthesis.

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